molecular formula C11H14INO3 B5612930 (NE)-N-[(3-iodo-5-methoxy-4-propoxyphenyl)methylidene]hydroxylamine

(NE)-N-[(3-iodo-5-methoxy-4-propoxyphenyl)methylidene]hydroxylamine

Cat. No.: B5612930
M. Wt: 335.14 g/mol
InChI Key: USSIYRZOGHVXPK-NTUHNPAUSA-N
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Description

(NE)-N-[(3-iodo-5-methoxy-4-propoxyphenyl)methylidene]hydroxylamine is a synthetic organic compound characterized by the presence of an iodo group, a methoxy group, and a propoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-N-[(3-iodo-5-methoxy-4-propoxyphenyl)methylidene]hydroxylamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-iodo-5-methoxy-4-propoxybenzaldehyde and hydroxylamine hydrochloride.

    Condensation Reaction: The key step in the synthesis is the condensation reaction between 3-iodo-5-methoxy-4-propoxybenzaldehyde and hydroxylamine hydrochloride in the presence of a base such as sodium acetate. This reaction forms the desired this compound.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(NE)-N-[(3-iodo-5-methoxy-4-propoxyphenyl)methylidene]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodo group in the compound can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or thiol in an organic solvent like ethanol.

Major Products Formed

    Oxidation: Formation of corresponding nitroso or nitro derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives with new functional groups replacing the iodo group.

Scientific Research Applications

(NE)-N-[(3-iodo-5-methoxy-4-propoxyphenyl)methylidene]hydroxylamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (NE)-N-[(3-iodo-5-methoxy-4-propoxyphenyl)methylidene]hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling pathways.

    Inducing Cellular Responses: Triggering cellular responses such as apoptosis or cell cycle arrest, particularly in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    3-Iodo-5-methoxy-pyridine: A compound with a similar iodo and methoxy substitution pattern.

    1-Iodo-2-methoxy-4-methylbenzene: Another compound with an iodo and methoxy group, but with a different substitution pattern.

Uniqueness

(NE)-N-[(3-iodo-5-methoxy-4-propoxyphenyl)methylidene]hydroxylamine is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications in research and industry.

Properties

IUPAC Name

(NE)-N-[(3-iodo-5-methoxy-4-propoxyphenyl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14INO3/c1-3-4-16-11-9(12)5-8(7-13-14)6-10(11)15-2/h5-7,14H,3-4H2,1-2H3/b13-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USSIYRZOGHVXPK-NTUHNPAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1I)C=NO)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=C(C=C(C=C1I)/C=N/O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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